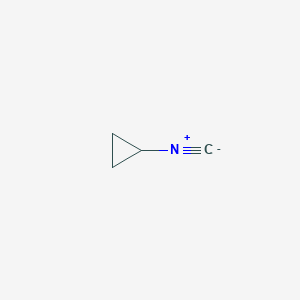
异氰基环丙烷
描述
Isocyanocyclopropane is an organic compound characterized by the presence of a cyclopropyl group attached to an isocyanide functional group. This compound is known for its unique reactivity and versatility in organic synthesis, particularly in multicomponent reactions and cycloaddition processes.
科学研究应用
Isocyanocyclopropane has a wide range of applications in scientific research:
作用机制
Target of Action
Isocyanocyclopropane, also known as Cyclopropyl Isocyanide, is a chemical compound with the molecular formula C4H5N The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of Isocyanocyclopropane involves its interaction with its targets, leading to various changes at the molecular level. The compound has a unique structure, with a linear C–N≡C group inclined at an angle of 123.4±0.6° to the plane of the ring . This structure may influence its interaction with its targets.
Biochemical Pathways
Cyclopropanes are part of larger molecular structures that possess a wide range of biological properties , suggesting that Isocyanocyclopropane might interact with various biochemical pathways
生化分析
Biochemical Properties
Cyclopropyl isocyanide has been found to participate in various biochemical reactions. It acts as a versatile nucleophile in SN2 reactions with alkyl halides . This unique reactivity is attributed to its isocyanide group, which enables diverse radical and multicomponent reactions .
Molecular Mechanism
Cyclopropyl isocyanide’s molecular mechanism of action is largely based on its isocyanide group. It acts as a versatile nucleophile in SN2 reactions, forming highly substituted secondary amides through in situ nitrilium ion hydrolysis . This introduces an alternative bond break compared to classical amide synthesis .
Metabolic Pathways
Isocyanides have been found to covalently modify essential metabolic enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway .
Transport and Distribution
The unique reactivity of isocyanides suggests that they may interact with various biomolecules within the cell .
Subcellular Localization
Given its unique reactivity, it is likely that it interacts with various biomolecules within different compartments of the cell .
准备方法
Synthetic Routes and Reaction Conditions: Isocyanocyclopropane can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with chloroform and a base, such as potassium hydroxide, under phase transfer catalysis conditions.
Industrial Production Methods: Industrial production of cyclopropyl isocyanide typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Isocyanocyclopropane undergoes a variety of chemical reactions, including:
Nucleophilic Substitution Reactions: In these reactions, cyclopropyl isocyanide acts as a nucleophile, replacing halogens or sulfonyl esters in alkyl halides to form highly substituted secondary amides.
Cycloaddition Reactions: Isocyanocyclopropane participates in [4+1] cycloaddition reactions with conjugated heterodienes, leading to the formation of diverse heterocyclic compounds such as pyrroles, imidazoles, and furans.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium hydroxide. The reactions are typically carried out under mild conditions.
Cycloaddition: Reagents include conjugated heterodienes and various electrophilic substrates. The reactions often require specific catalysts and controlled temperatures.
Major Products:
Nucleophilic Substitution: Highly substituted secondary amides.
Cycloaddition: Functionalized heterocycles such as pyrroles, imidazoles, and furans.
相似化合物的比较
- Phenyl isocyanide: Known for its aromatic properties and use in multicomponent reactions.
- Methyl isocyanide: A simpler isocyanide used in various organic transformations.
- Tert-butyl isocyanide: Notable for its steric bulk and use in sterically demanding reactions.
属性
IUPAC Name |
isocyanocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIXWJQKUQVEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374122 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58644-53-4 | |
| Record name | Isocyanocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cyclopropyl isocyanide?
A1: Cyclopropyl isocyanide is a cyclic compound with the molecular formula C4H5N [, ]. Its structure consists of a three-membered cyclopropyl ring directly attached to an isocyanide functional group (-N≡C). The microwave spectrum and dipole moment of cyclopropyl isocyanide have been studied [].
Q2: How does the structure of cyclopropyl isocyanide relate to its fragmentation behavior?
A2: Studies using metastable transitions and translational energy release from fragmentation patterns suggest that energized [C4H5N]+˙ ions derived from cyclopropyl isocyanide decompose from a mixture of two distinct structures []. This is in contrast to several other precursors forming [C4H5N]+˙ ions, which appear to decompose from a common structure or mixture.
Q3: Can cyclopropyl isocyanide be used in the synthesis of other compounds?
A3: Yes, α-metalated cyclopropyl isocyanides, specifically 1-lithiocyclopropyl isocyanides, react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes [, ]. These spirocyclic compounds serve as valuable intermediates and can be further hydrolyzed under acidic or basic conditions to produce (1-aminocyclopropyl)methanols or N-[1-(hydroxymethyl)cyclopropyl]formamides, respectively. These products can be subsequently transformed into 2-substituted cyclobutanones.
Q4: Are there any known metal complexes involving cyclopropyl isocyanide?
A4: Yes, the complex [(cyclopropyl isocyanide)Cr(CO)5] has been synthesized and characterized []. This complex demonstrates the ability of cyclopropyl isocyanide to act as a ligand, coordinating to transition metals like chromium.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


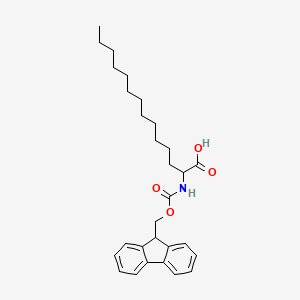
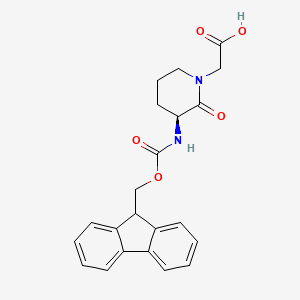
![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
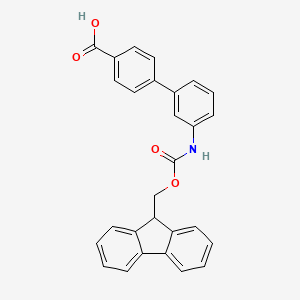
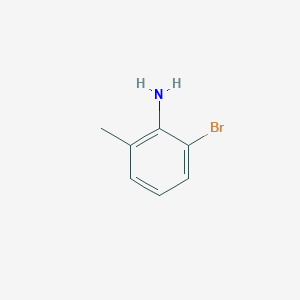
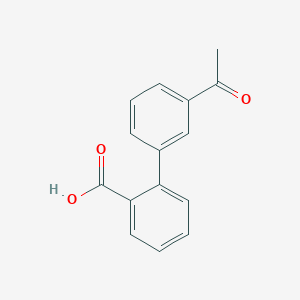
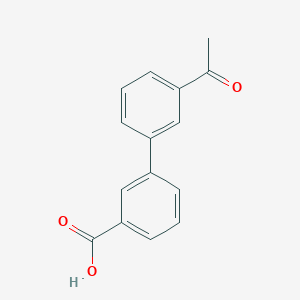
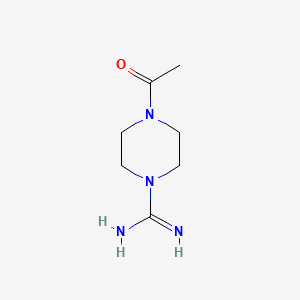
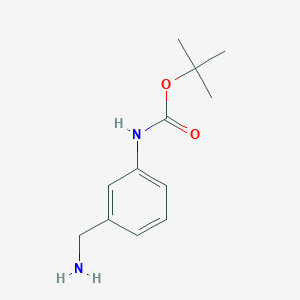
![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
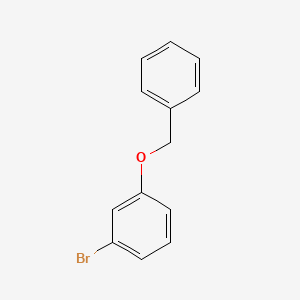
![2-Biphenyl-[1,3]dioxol-5-yl-carboxylic acid](/img/structure/B1334045.png)

